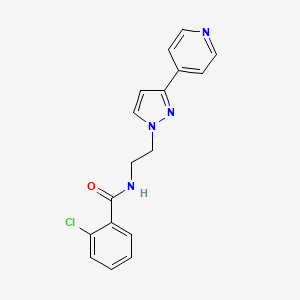
2-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C17H15ClN4O and its molecular weight is 326.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound contains a pyridinyl-pyrazolyl moiety, which is a common structural feature in many bioactive molecules. These compounds often interact with various enzymes and receptors in the body, but without specific studies, it’s hard to identify the exact targets .
Mode of Action
The mode of action would depend on the specific targets of the compound. Generally, such compounds could act as inhibitors or activators of their target proteins, altering their function and leading to downstream effects .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Based on its structure, it could potentially interfere with pathways involving its target proteins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. For instance, the presence of the pyridinyl and pyrazolyl groups could influence its solubility and permeability, affecting its absorption and distribution .
Result of Action
The molecular and cellular effects would depend on the specific targets and pathways affected by the compound. These could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound might be more stable and active at certain pH levels or temperatures .
生物活性
2-chloro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound with potential applications in medicinal chemistry. Its structural features, including a chloro-substituted benzamide core and a pyrazole ring, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
Key Features:
- Chloro Group: Enhances lipophilicity and may influence receptor binding.
- Benzamide Core: Common in pharmaceuticals for its ability to interact with various biological targets.
- Pyrazole Ring: Known for anti-inflammatory and anticancer properties.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound has shown promise as a lead candidate in drug development targeting various pathways:
- Inhibition of Kinases: Similar compounds have been studied for their ability to inhibit RET kinase, which is implicated in certain cancers. In vitro assays have demonstrated that benzamide derivatives can effectively inhibit RET kinase activity, suggesting potential applications in cancer therapy .
- Antiparasitic Activity: Research indicates that modifications in the pyrazole ring can significantly affect antiparasitic activity. For example, derivatives with specific substitutions exhibited varying potency against parasites, indicating that the structure of this compound may also influence similar activities .
- Cytotoxic Effects: In studies involving cancer cell lines such as MCF7 and A549, related pyrazole compounds demonstrated significant cytotoxicity, with IC50 values indicating effective growth inhibition at low concentrations .
Biological Activity Data
The following table summarizes key findings related to the biological activity of compounds similar to this compound:
| Compound Name | Activity Type | IC50/EC50 Value | Reference |
|---|---|---|---|
| Compound I | RET Kinase Inhibitor | 0.067 µM | |
| Compound II | Antiparasitic | 0.025 µM | |
| Compound III | Cytotoxic (MCF7) | 3.79 µM | |
| Compound IV | Cytotoxic (A549) | 0.95 nM |
Case Studies
- Cancer Therapeutics: A study evaluated various pyrazole derivatives for their anticancer properties, revealing that specific substitutions could enhance potency against multiple cancer cell lines. The findings suggest that this compound may serve as a scaffold for further development in cancer therapy .
- Antiparasitic Research: Another study highlighted the importance of structural modifications in enhancing antiparasitic activity among pyrazole derivatives. The results indicated that the presence of a pyridine moiety could significantly impact metabolic stability and efficacy against parasites .
特性
IUPAC Name |
2-chloro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-15-4-2-1-3-14(15)17(23)20-10-12-22-11-7-16(21-22)13-5-8-19-9-6-13/h1-9,11H,10,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDAOUYYXXRPKHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














